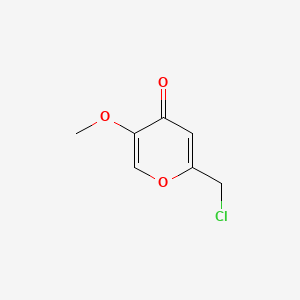

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(chloromethyl)-5-methoxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO3/c1-10-7-4-11-5(3-8)2-6(7)9/h2,4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYXUGFBXVXINX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340492 | |

| Record name | 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40838-34-4 | |

| Record name | 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-5-methoxy-4H-pyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one from Kojic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically detailed overview of the synthesis of 2-(chloromethyl)-5-methoxy-4H-pyran-4-one, a valuable intermediate in medicinal chemistry, starting from the readily available natural product, kojic acid. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and experimental rationale, ensuring a thorough understanding for researchers in drug discovery and development.

Introduction: The Significance of Kojic Acid Derivatives

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a naturally occurring pyranone produced by several species of fungi.[1][2] Its inherent biological activities, including tyrosinase inhibition, have made it a popular ingredient in cosmetics for skin lightening.[3] However, the true potential of kojic acid lies in its versatile scaffold, which can be chemically modified to generate a diverse library of derivatives with a wide range of therapeutic applications, including anticancer and anti-inflammatory properties.[4][5][6][7] The target molecule, this compound, serves as a key building block for further elaboration, enabling the introduction of various functionalities at the 2-position through nucleophilic substitution of the reactive chloromethyl group.

Synthetic Strategy: A Two-Step Approach

The conversion of kojic acid to this compound is efficiently achieved through a two-step synthetic sequence. The logical pathway involves:

-

Chlorination of the Primary Alcohol: The hydroxymethyl group at the 2-position of kojic acid is selectively converted to a chloromethyl group.

-

Methylation of the Phenolic Hydroxyl Group: The acidic hydroxyl group at the 5-position is subsequently methylated to yield the final product.

This sequence is strategically important. The phenolic hydroxyl group of kojic acid is acidic and can react with various electrophilic reagents. Performing the chlorination first, under conditions that favor reaction with the primary alcohol, allows for the subsequent protection of the more reactive phenolic hydroxyl group in a separate, controlled step.

Visualizing the Synthesis

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structural elucidation of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, a derivative of the versatile 4H-pyran-4-one scaffold. While a definitive, publicly available crystal structure for this specific molecule remains to be published, this document serves as a comprehensive manual for its structural determination and analysis. By leveraging data from closely related analogs, established analytical techniques, and computational modeling, we provide a robust framework for researchers to predict, determine, and understand the nuanced solid-state characteristics of this compound.

The 4H-pyran-4-one core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific substitutions of a chloromethyl group at the 2-position and a methoxy group at the 5-position on the pyranone ring of the title compound create a unique electronic and steric profile, suggesting its potential as a versatile intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its three-dimensional structure is paramount for rational drug design, polymorphism screening, and optimizing solid-state properties.

The Imperative for Crystal Structure Analysis in Drug Development

The precise arrangement of atoms and molecules in a crystalline solid dictates many of its bulk properties, including solubility, dissolution rate, stability, and bioavailability. For active pharmaceutical ingredients (APIs), even subtle changes in the crystal structure (polymorphism) can have profound effects on therapeutic efficacy and safety. Therefore, the determination of the crystal structure is not merely an academic exercise but a critical step in the drug development pipeline. It provides invaluable insights into intermolecular interactions, potential hydrogen bonding networks, and the overall packing efficiency of the molecule in the solid state.

A Comparative Approach: Insights from the Crystal Structure of 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one

In the absence of a determined crystal structure for this compound, a logical starting point is the analysis of its closest structural analog for which crystallographic data is available: 2-(Chloromethyl)-5-hydroxy-4H-pyran-4-one (chlorokojic acid). The crystal structure of this related compound provides a foundational model for predicting the geometry and packing of the target molecule.

The key difference between the two molecules is the substitution at the 5-position: a hydroxyl group in chlorokojic acid versus a methoxy group in the title compound. This seemingly minor change has significant implications for the intermolecular interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, and its presence in chlorokojic acid is expected to dominate the crystal packing through the formation of strong hydrogen bonds. In contrast, the methoxy group in this compound is only a hydrogen bond acceptor, which will fundamentally alter the landscape of intermolecular forces.

Experimental Workflow for Crystal Structure Determination

The definitive determination of the crystal structure of this compound requires a systematic experimental approach, as outlined below. This workflow represents a self-validating system, where each step provides crucial data that informs the next.

Synthesis and Purification

The first critical step is the synthesis of high-purity this compound. A potential synthetic route involves the methylation of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one. The purity of the final product is paramount for obtaining high-quality single crystals suitable for X-ray diffraction.

Diagram of the Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis and purification of this compound.

Crystallization Screening

Growing single crystals of sufficient size and quality is often the most challenging aspect of crystal structure determination. A systematic crystallization screening should be performed, exploring a wide range of solvents, temperatures, and crystallization techniques.

| Parameter | Variables | Rationale |

| Solvents | Toluene, Acetone, Ethanol, Methanol, Acetonitrile, Ethyl Acetate, and mixtures thereof | Varying polarity and hydrogen bonding capability to influence solubility and crystal packing. |

| Temperature | Room Temperature, 4°C, -20°C | Slower cooling rates at lower temperatures can promote the growth of larger, more ordered crystals. |

| Techniques | Slow Evaporation, Vapor Diffusion (liquid and solid), Cooling Crystallization | Different techniques provide varying rates of supersaturation, a key driver for crystallization. |

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable crystals are obtained, the definitive three-dimensional structure can be determined using single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

Diagram of the SC-XRD Workflow:

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Spectroscopic and Thermal Analysis: A Holistic Approach

While SC-XRD provides the ultimate structural detail, a comprehensive understanding of the material requires a multi-technique approach.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the molecular structure in solution and provides a baseline for comparison with the solid-state structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies characteristic functional groups and can reveal information about hydrogen bonding in the solid state through shifts in vibrational frequencies.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): Determines the melting point and can detect the presence of different polymorphs, which would exhibit distinct melting endotherms.

-

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the compound and can indicate the presence of solvates.

Computational Modeling and Prediction

In parallel with experimental work, computational modeling can provide valuable predictive insights into the crystal structure of this compound.

-

Conformational Analysis: To identify the most stable gas-phase conformation of the molecule.

-

Crystal Structure Prediction (CSP): Algorithms can be used to generate a landscape of plausible crystal packing arrangements based on the molecule's structure and intermolecular forces. The predicted structures can then be compared with the experimentally determined structure.

Anticipated Structural Features and Their Implications

Based on the molecular structure and comparison with related compounds, we can anticipate several key features in the crystal structure of this compound:

-

Planarity of the Pyranone Ring: The 4H-pyran-4-one ring is expected to be largely planar.

-

Intermolecular Interactions: In the absence of a strong hydrogen bond donor, the crystal packing will likely be governed by weaker C-H···O hydrogen bonds and dipole-dipole interactions involving the carbonyl group and the C-Cl and C-O bonds.

-

Potential for Polymorphism: The conformational flexibility of the chloromethyl group and the possibility of different packing arrangements of the methoxy group could lead to the existence of multiple polymorphs.

Conclusion and Future Directions

While the definitive crystal structure of this compound awaits experimental determination, this guide provides a comprehensive roadmap for its elucidation and analysis. By combining systematic synthesis and crystallization with state-of-the-art analytical techniques and computational modeling, researchers can gain a deep understanding of the solid-state properties of this promising molecule. The resulting structural information will be invaluable for its potential development as a pharmaceutical agent, enabling rational control over its physical properties and ultimately its therapeutic performance.

Introduction: The Strategic Importance of Chloromethylated Pyranones

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Pyranone Compounds

Abstract: The pyranone scaffold is a privileged structure in medicinal chemistry and natural products, appearing in a vast array of biologically active compounds.[1][2][3][4] The introduction of a chloromethyl group onto this heterocyclic system provides a versatile and highly reactive handle for synthetic elaboration, enabling the construction of diverse molecular architectures and compound libraries for drug discovery. This guide provides an in-depth analysis of the core reactivity principles governing the chloromethyl group in pyranone compounds. We will explore the mechanistic dichotomy between SN1 and SN2 pathways, dissect the electronic influence of the pyranone ring, and provide field-proven protocols for key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the synthetic potential of chloromethylated pyranones.

Pyranone-based molecules are integral to numerous biological processes and have been developed as therapeutics, including HIV protease inhibitors, antifungals, and antitumor agents.[1][2] The ability to functionalize the pyranone core is paramount for structure-activity relationship (SAR) studies. A chloromethyl group serves as a potent electrophile, analogous to a benzylic or allylic halide, making it an ideal anchor point for introducing new functionality through nucleophilic substitution.[5][6] Understanding and controlling the reactivity of this group is crucial for its effective use in complex synthetic campaigns.

Core Reactivity Principles: An Electronically Activated System

The reactivity of the C-Cl bond in a chloromethyl pyranone is significantly enhanced compared to a simple primary alkyl chloride. This activation stems directly from the electronic nature of the adjacent pyranone ring system.

The Chloromethyl Group: A Benzylic/Allylic Analogue

The chloromethyl group attached to a pyranone ring behaves as a heteroaromatic analogue of a benzylic chloride.[5] The π-system of the pyranone ring can participate in and stabilize the transition states of nucleophilic substitution reactions, thereby lowering the activation energy and accelerating the reaction rate. This allows for substitutions to occur under much milder conditions than would be required for unactivated alkyl halides.

Electronic Influence of the Pyranone Ring

The pyranone ring can stabilize both the transition state of a bimolecular (SN2) reaction and the carbocation intermediate of a unimolecular (SN1) reaction.

-

SN2 Pathway: In an SN2 reaction, the nucleophile attacks the electrophilic carbon from the backside, proceeding through a trigonal bipyramidal transition state. The overlapping p-orbitals of the pyranone ring can stabilize this electron-rich transition state, accelerating the reaction. This is the most common pathway for primary halides.[6][7]

-

SN1 Pathway: In the presence of polar protic solvents and weaker nucleophiles, an SN1 mechanism may become competitive. The pyranone ring can stabilize the resulting carbocation intermediate through resonance delocalization of the positive charge. The stability of this intermediate is a critical factor in determining the feasibility of an SN1 pathway.[8]

The specific electronic properties of the pyranone (2-pyranone vs. 4-pyranone) and the presence of other electron-donating or electron-withdrawing substituents on the ring will further modulate this reactivity.

The SN1/SN2 Mechanistic Dichotomy

The choice between an SN1 and SN2 mechanism is not always absolute and is governed by a set of predictable experimental parameters. For chloromethyl pyranones, SN2 reactions are generally favored due to the primary nature of the electrophilic carbon. However, understanding the factors that could promote a competing SN1 pathway is crucial for controlling selectivity and preventing unwanted side reactions.[5][8]

Nucleophilic Substitution: The Workhorse Transformation

The primary utility of chloromethyl pyranones lies in their susceptibility to nucleophilic attack. A wide variety of nucleophiles can be employed to displace the chloride, providing rapid access to a diverse range of derivatives.

Reaction with N-Nucleophiles

Nitrogen-based nucleophiles, such as primary and secondary amines, are commonly used to form aminomethyl derivatives, which are prevalent motifs in pharmaceuticals. Azide ions (from sodium azide) are also excellent nucleophiles, yielding azidomethyl intermediates that can be readily converted to primary amines via Staudinger reduction or used in "click" chemistry reactions.[9]

Reaction with O-Nucleophiles

Alcohols, phenols, and carboxylates can displace the chloride to form ethers and esters, respectively. These reactions, often conducted under basic conditions (e.g., using NaH, K₂CO₃, or Et₃N to deprotonate the nucleophile), are fundamental for building more complex structures.[10][11]

Reaction with S-Nucleophiles

Thiols and thiophenols are generally excellent nucleophiles ("soft" nucleophiles) and react readily with chloromethyl pyranones to form thioethers, often under mild basic conditions.

Reaction with C-Nucleophiles

Carbon-based nucleophiles, such as cyanide or enolates derived from active methylene compounds (e.g., malonates), can be used to form new carbon-carbon bonds.[12] These reactions expand the carbon skeleton and provide entryways to compounds with extended side chains.

Data Summary

The choice of nucleophile and reaction conditions dictates the outcome of the substitution. The following table summarizes typical conditions for various nucleophilic substitutions on a generic chloromethyl pyranone.

| Nucleophile Class | Example Nucleophile | Base / Catalyst | Typical Solvent | Temp (°C) | Product Type |

| Nitrogen | Diethylamine | K₂CO₃ or Et₃N | Acetonitrile, DMF | 25 - 80 | Tertiary Amine |

| Sodium Azide | None | DMF, DMSO | 25 - 60 | Azide | |

| Oxygen | Phenol | K₂CO₃ or NaH | Acetone, DMF | 25 - 100 | Aryl Ether |

| Sodium Acetate | None | DMF | 60 - 120 | Acetate Ester | |

| Sulfur | Thiophenol | Et₃N | THF, CH₂Cl₂ | 0 - 25 | Thioether |

| Carbon | Sodium Cyanide | None | DMSO | 25 - 80 | Nitrile |

| Diethyl Malonate | NaH or NaOEt | THF, Ethanol | 25 - 78 | Malonate Adduct |

Advanced Methodologies & Protocols

Successful synthesis requires careful attention to experimental detail. The protocols described below represent self-validating systems for common, high-yield transformations.

General Considerations for Reaction Setup & Monitoring

-

Anhydrous Conditions: Many nucleophilic substitutions, especially those employing strong bases like NaH, require anhydrous (dry) solvents and an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the base/nucleophile and unwanted side reactions.

-

Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine when the starting material has been consumed. This prevents the formation of degradation products from prolonged reaction times or excessive heat.

-

Work-up & Purification: A standard aqueous work-up is typically used to remove inorganic salts and water-soluble reagents. Purification is most commonly achieved by flash column chromatography on silica gel.

Protocol: SN2 Displacement with a Secondary Amine (Synthesis of an Aminomethyl Pyranone)

This protocol describes a typical SN2 reaction using diethylamine as the nucleophile.

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-chloromethyl-6-methyl-4H-pyran-4-one (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous acetonitrile (ACN, 0.2 M).

-

Reagent Addition: Add diethylamine (1.5 eq) dropwise to the stirred suspension at room temperature.

-

Reaction: Stir the mixture at 50 °C. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) every hour. The reaction is typically complete within 2-4 hours.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter off the K₂CO₃. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Validation: The pure product, 3-(diethylaminomethyl)-6-methyl-4H-pyran-4-one, should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol: Williamson-Type Ether Synthesis with a Phenol

This protocol details the formation of an aryl ether linkage, a common transformation in medicinal chemistry.

-

Reagent Preparation: In a flame-dried flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF, 0.3 M). Cool the suspension to 0 °C in an ice bath.

-

Nucleophile Activation: Add a solution of 4-methoxyphenol (1.1 eq) in anhydrous DMF dropwise to the NaH suspension. Stir for 20 minutes at 0 °C to allow for complete deprotonation (cessation of H₂ gas evolution).

-

Electrophile Addition: Add a solution of the chloromethyl pyranone (1.0 eq) in anhydrous DMF dropwise to the activated nucleophile.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor progress by LC-MS.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

-

Purification & Validation: Purify the crude material by flash column chromatography. Confirm the structure and purity of the resulting aryl ether by spectroscopic methods (NMR, MS).[13][14]

Conclusion & Future Outlook

The chloromethyl group on a pyranone ring is a powerful and versatile synthetic handle, primarily undergoing nucleophilic substitution via an SN2 mechanism. Its reactivity, analogous to that of a benzylic chloride, allows for a vast array of chemical modifications under relatively mild conditions. By carefully selecting the nucleophile, base, solvent, and temperature, chemists can achieve controlled and selective functionalization, enabling the rapid synthesis of compound libraries for biological screening. The continued development of novel synthetic methods and the application of these building blocks in medicinal chemistry programs will undoubtedly lead to the discovery of new and potent therapeutic agents.[15][16]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A One-Pot Synthesis of Pyranone and Pyrrole Derivatives from β-Chlorovinyl Ketones via Direct Conjugate Addition Approa… [ouci.dntb.gov.ua]

- 4. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. mdpi.com [mdpi.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. ijcrt.org [ijcrt.org]

- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 5-Methoxy-4H-pyran-4-one Derivatives: A Technical Guide to Their Biological Activities

Introduction: The Architectural Allure of the 4H-Pyran-4-one Scaffold

The 4H-pyran-4-one moiety, a heterocyclic organic compound, represents a privileged scaffold in medicinal chemistry and drug discovery. Its unique electronic and structural features make it a versatile building block for the synthesis of a diverse array of biologically active molecules. Among these, derivatives of 5-methoxy-4H-pyran-4-one have garnered significant attention from the scientific community. These compounds, which can be synthesized through various methods including efficient one-pot multi-component reactions, have demonstrated a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the prominent biological activities of 5-methoxy-4H-pyran-4-one derivatives, with a focus on their anticancer, antioxidant, and antimicrobial properties. We will delve into the underlying mechanisms of action, present detailed experimental protocols for their evaluation, and discuss the critical structure-activity relationships that govern their therapeutic potential. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents.

Anticancer Activity: Targeting the Engine of Cell Proliferation

A growing body of evidence highlights the potent anticancer properties of 5-methoxy-4H-pyran-4-one derivatives against various cancer cell lines.[3] These compounds have shown significant cytotoxic effects, and a key mechanism underlying this activity is the inhibition of critical cellular machinery, particularly Cyclin-Dependent Kinase 2 (CDK2).

Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis via CDK2 Inhibition

CDK2 is a pivotal enzyme that, in complex with its regulatory partner cyclin E, governs the transition of the cell cycle from the G1 (growth) phase to the S (synthesis) phase. Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation. 5-methoxy-4H-pyran-4-one derivatives have been shown to competitively bind to the ATP-binding pocket of CDK2, thereby inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of key substrates, such as the retinoblastoma protein (pRb). Consequently, the transcription factor E2F remains bound to pRb, blocking the transcription of genes necessary for DNA replication and cell cycle progression. This leads to cell cycle arrest at the G1/S checkpoint and ultimately triggers apoptosis, or programmed cell death, through the activation of caspase cascades.[4][5]

References

- 1. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Strategic Synthesis and Application of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one: A Keystone Intermediate in Medicinal Chemistry

Abstract

This in-depth technical guide provides a comprehensive overview of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, a pivotal heterocyclic building block in modern organic synthesis and drug discovery. Delving into its synthesis, reactivity, and diverse applications, this document serves as an essential resource for researchers, scientists, and professionals in the field of drug development. We will explore the strategic importance of this pyranone derivative, detailing its preparation from readily available precursors and its subsequent elaboration into a variety of biologically active molecules. The discussion will be grounded in mechanistic principles and supported by detailed experimental protocols, spectral data, and a thorough review of its applications, particularly in the development of novel therapeutic agents.

Introduction: The Architectural Significance of the 4H-Pyran-4-one Scaffold

The 4H-pyran-4-one framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This heterocyclic motif is present in molecules exhibiting antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The inherent reactivity of the pyranone ring, coupled with the ability to introduce diverse functional groups, makes it an attractive starting point for the synthesis of complex molecular architectures.[1]

Among the myriad of pyranone derivatives, this compound stands out as a particularly valuable and versatile intermediate. Its strategic importance stems from the presence of a reactive chloromethyl group at the C-2 position and a methoxy group at the C-5 position. The electrophilic nature of the chloromethyl moiety provides a reliable handle for nucleophilic substitution reactions, allowing for the facile introduction of a wide array of functional groups and the construction of larger, more elaborate molecules. This guide will illuminate the synthesis of this key intermediate and showcase its utility in the creation of novel compounds with therapeutic potential.

Synthesis of this compound: A Meticulous Approach

The synthesis of this compound is conceptually straightforward, typically involving the chlorination of its corresponding hydroxymethyl precursor, 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one (5-methoxykojic acid). This transformation is analogous to the well-established synthesis of 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one (chlorokojic acid) from kojic acid.

Conceptual Synthetic Pathway

The most common and efficient method for this conversion is the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds via the conversion of the primary alcohol to a chlorosulfite or oxalate intermediate, which then undergoes an intramolecular Sₙ2 reaction with chloride to yield the desired product.

Caption: Conceptual synthesis of this compound.

Detailed Experimental Protocol (Prophetic)

Materials:

-

5-Methoxy-2-(hydroxymethyl)-4H-pyran-4-one (1.0 eq)

-

Thionyl chloride (SOCl₂) (2.0-3.0 eq)

-

Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous Pyridine (catalytic amount, optional)

-

Ice-cold water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, suspend 5-methoxy-2-(hydroxymethyl)-4H-pyran-4-one in anhydrous DCM.

-

Addition of Thionyl Chloride: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension via the dropping funnel over a period of 30 minutes. A catalytic amount of pyridine can be added to facilitate the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice to quench the excess thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with ice-cold water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound as a solid.

Self-Validation: The purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the hydroxyl proton and the characteristic shift of the methylene protons in the NMR spectrum, along with the correct mass in the mass spectrum, will validate the successful synthesis.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and expected spectral data for this compound is provided below for easy reference.

| Property | Value | Source |

| CAS Number | 40838-34-4 | [3] |

| Molecular Formula | C₇H₇ClO₃ | [3] |

| Molecular Weight | 174.58 g/mol | [3] |

| Appearance | Solid | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.45 (s, 1H, H-3), 5.50 (s, 1H, H-6), 4.30 (s, 2H, -CH₂Cl), 3.80 (s, 3H, -OCH₃) | Predicted |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.0 (C=O), 160.0 (C-2), 150.0 (C-5), 140.0 (C-6), 110.0 (C-3), 56.0 (-OCH₃), 45.0 (-CH₂Cl) | Predicted |

| IR (KBr, cm⁻¹) | ~1650 (C=O stretching), ~1250 (C-O-C stretching), ~750 (C-Cl stretching) | Predicted |

| Mass Spectrum (EI) | m/z (%): 174 (M⁺), 139 (M⁺ - Cl) | Predicted |

Applications in Organic Synthesis and Drug Development

The primary utility of this compound lies in its role as a versatile electrophilic building block. The chloromethyl group is a prime target for nucleophilic attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity allows for the introduction of diverse side chains and the construction of more complex molecular scaffolds.

General Reaction Scheme: Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution reactions.

Synthesis of Bioactive Molecules (Illustrative Examples)

While specific examples detailing the use of this compound are not extensively documented in readily accessible literature, its structural similarity to chlorokojic acid allows us to extrapolate its potential applications. Chlorokojic acid is a known precursor for a variety of bioactive compounds.

-

Tyrosinase Inhibitors: Kojic acid and its derivatives are well-known inhibitors of tyrosinase, an enzyme involved in melanin production. By reacting this compound with various thiols or amines, novel kojic acid ethers and thioethers with potentially enhanced tyrosinase inhibitory activity can be synthesized. The methoxy group may serve to improve the pharmacokinetic properties of the final compound.[4]

-

Anticancer Agents: The pyranone scaffold has been incorporated into numerous anticancer agents. The chloromethyl group can be used to link the pyranone core to other pharmacophores or to introduce functionalities that can interact with biological targets. For example, reaction with nitrogen-containing heterocycles could lead to compounds with potential DNA-intercalating or enzyme-inhibiting properties.[5]

-

Antimicrobial Agents: The ability to introduce diverse lipophilic or polar side chains via the chloromethyl handle allows for the tuning of the antimicrobial spectrum and potency of the resulting pyranone derivatives. Reactions with sulfur and nitrogen nucleophiles have been shown to yield compounds with significant antibacterial and antifungal activities.[2]

Conclusion and Future Perspectives

This compound is a strategically important synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its straightforward, albeit not explicitly detailed in the literature, synthesis from 5-methoxykojic acid and its versatile reactivity make it an attractive building block for the creation of diverse molecular libraries. The exploration of its reactions with a wider range of nucleophiles is expected to yield novel compounds with interesting biological profiles. As the demand for new therapeutic agents continues to grow, the utility of such versatile and readily accessible building blocks will undoubtedly increase, solidifying the importance of this compound in the drug discovery pipeline. Further research into its specific applications and the full characterization of its reaction scope is highly encouraged to unlock its full potential.

References

- 1. This compound | 40838-34-4 | Benchchem [benchchem.com]

- 2. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H7ClO3 | CID 565178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. newdrugapprovals.org [newdrugapprovals.org]

An In-Depth Technical Guide on the Safety and Handling of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Stance on Laboratory Safety

In the fast-paced environment of pharmaceutical research and development, the imperative to innovate is matched by the absolute necessity of ensuring the safety of our scientific personnel. 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one is a versatile synthetic intermediate, pivotal in the construction of a diverse range of biologically active molecules. However, its utility is intrinsically linked to its reactivity. The presence of a chloromethyl group, a potent electrophile, on a pyranone scaffold necessitates a comprehensive and nuanced understanding of its potential hazards. This guide is crafted to move beyond a cursory overview of safety protocols. It aims to provide a deep, technically-grounded framework for the safe handling of this compound, rooted in its chemical properties and potential toxicological profile. By understanding the "why" behind each precaution, we empower researchers to not only follow procedures but to cultivate a proactive safety-conscious mindset.

Section 1: Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of a chemical is the foundation of a robust safety plan. For this compound, the primary concerns are its corrosive nature, potential as an alkylating agent, and irritant properties.

1.1. Physicochemical and Toxicological Profile

While comprehensive toxicological data for this specific molecule is not extensively published, its structural motifs provide clear indicators of its potential hazards.

| Property | Value/Information | Significance in Safe Handling |

| Molecular Formula | C₇H₇ClO₃ | Defines the elemental composition. |

| Molecular Weight | 174.58 g/mol | Essential for accurate measurements in experimental setups. |

| Appearance | Solid | Handling procedures should aim to minimize dust generation. |

| Primary Hazards | Corrosive, Irritant | Indicates the potential for severe damage to skin, eyes, and the respiratory tract upon contact. |

| GHS Hazard Statements (Inferred from related compounds) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | These classifications necessitate stringent containment and personal protective equipment.[1][2] |

| Potential Alkylating Agent | The chloromethyl group is a known electrophilic moiety capable of reacting with biological nucleophiles such as DNA. | This raises concerns about potential long-term health effects, including mutagenicity and carcinogenicity, demanding minimal exposure. |

| Incompatibilities | Strong oxidizing agents, strong bases. | Co-storage and co-use with these materials must be strictly avoided to prevent vigorous, potentially hazardous reactions. |

1.2. The Alkylating Threat: A Deeper Dive

The chloromethyl group (-CH₂Cl) is the primary driver of this compound's synthetic utility and its principal health hazard. As an electrophile, it can readily react with nucleophilic sites in biological macromolecules. This mechanism is the basis for the activity of many chemotherapeutic alkylating agents. While beneficial in a targeted therapeutic context, uncontrolled occupational exposure can lead to non-specific cellular damage. Therefore, all handling procedures must be designed with the assumption that this compound has the potential for long-term health effects and exposure should be minimized accordingly.

Section 2: The Hierarchy of Controls: A Multi-layered Defense

Effective laboratory safety is not reliant on a single measure but on a systematic, multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable safety interventions.

Caption: The hierarchy of controls for managing chemical hazards.

2.1. Engineering Controls: Your First and Best Protection

Engineering controls are physical installations in the laboratory designed to remove the hazard at its source, providing the highest level of protection.

-

Fume Hoods: All manipulations of this compound, including weighing, transfers, and reaction work-ups, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. This is non-negotiable.

-

Glove Boxes: For larger quantities or for procedures with a higher risk of aerosolization, a glove box provides an additional layer of containment.

2.2. Administrative Controls: Standardizing Safe Practices

Administrative controls are the work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP for this compound must be written, reviewed, and approved. All personnel must be trained on this SOP before commencing any work.

-

Designated Work Areas: All work with this compound should be performed in a clearly designated and labeled area of the laboratory to prevent cross-contamination.

-

Chemical Hygiene Plan (CHP): All procedures must align with the institution's comprehensive CHP.

2.3. Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield worn over the goggles is required when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Neoprene or nitrile gloves are recommended. It is crucial to double-glove and to change gloves immediately upon any sign of contamination. Always inspect gloves for tears or pinholes before use.

-

Lab Coat: A flame-resistant lab coat, fully buttoned, is required.

-

Apron: A chemically resistant apron should be worn over the lab coat.

-

-

Respiratory Protection: For situations with the potential for significant aerosol generation or in the event of a spill, a properly fitted respirator with an organic vapor cartridge is necessary.

Section 3: Standard Operating Procedures for Safe Handling

3.1. Weighing and Transfer of the Solid Compound

-

Preparation: Don all required PPE. Ensure the fume hood is operational and the sash is at the appropriate height.

-

Containment: Perform all manipulations on a disposable, plastic-backed absorbent liner within the fume hood to contain any minor spills.

-

Weighing: Use a tared, anti-static weigh boat or a glass vial. Gently scoop the solid to minimize dust generation.

-

Transfer: Carefully transfer the weighed solid to the reaction vessel using a powder funnel.

-

Decontamination: Immediately decontaminate the spatula and any other tools with an appropriate solvent (e.g., isopropanol) into a designated waste container. Wipe down the balance and surrounding surfaces. Dispose of the absorbent liner as hazardous waste.

3.2. In-Reaction and Work-up Procedures

-

Glassware: Thoroughly inspect all glassware for any defects before use.

-

Temperature Control: Use a well-calibrated heating mantle or cooling bath with a secondary containment vessel.

-

Quenching: Reactions should be carefully quenched with an appropriate reagent to neutralize any remaining reactive starting material before work-up.

-

Extractions: All extractions must be performed in the fume hood. Vent separatory funnels frequently and away from the face.

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of a laboratory incident.

Caption: Emergency response workflow for spills and personnel exposure.

4.1. Spill Management

-

Small Spill (within a fume hood):

-

Alert personnel in the immediate vicinity.

-

Wearing appropriate PPE, cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill kit).

-

Carefully collect the absorbed material into a labeled hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spill (or any spill outside a fume hood):

-

Immediately evacuate the laboratory.

-

Notify laboratory personnel and contact your institution's Environmental Health and Safety (EHS) department and emergency services.

-

Do not attempt to clean up a large spill unless you have been specifically trained and are equipped to do so.

-

4.2. First Aid for Exposure

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station, holding the eyelids open. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with large volumes of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Section 5: Storage and Waste Disposal

5.1. Storage

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from direct sunlight.

-

Store in a designated "Corrosives" or "Toxic Chemicals" cabinet.

-

Segregate from incompatible materials, particularly strong oxidizing agents and bases.

5.2. Waste Disposal

-

All waste contaminated with this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.

-

Follow all institutional, local, state, and federal regulations for hazardous waste disposal. Never dispose of this chemical down the drain.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research setting is not merely a matter of following rules; it is about fostering a deeply ingrained culture of safety. This requires a comprehensive understanding of the chemical's properties, a diligent application of control measures, and a constant state of preparedness for potential emergencies. By embracing the principles outlined in this guide, researchers can confidently and responsibly harness the synthetic potential of this valuable compound while ensuring the well-being of themselves and their colleagues.

References

An In-depth Technical Guide to the Physicochemical Characterization of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one

This technical guide provides a comprehensive overview of the essential physical properties of 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, a key intermediate in synthetic organic chemistry and drug discovery. The 4H-pyran-4-one scaffold is a core component of numerous bioactive molecules and natural products, making a thorough understanding of its derivatives crucial for researchers.[1] This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only available data but also detailed protocols for the experimental determination of melting point and solubility, underpinned by the scientific rationale for each procedural step.

Compound Identity and Structural Features

This compound is a substituted pyranone with the chemical formula C₇H₇ClO₃ and a molecular weight of approximately 174.58 g/mol .[1][2] Its structure, featuring a chloromethyl group at the C-2 position and a methoxy group at the C-5 position, imparts a unique reactivity profile, making it a valuable building block in organic synthesis.[1] The primary reactive site is the chloromethyl group, which readily undergoes nucleophilic substitution.[1]

| Identifier | Value | Source |

| CAS Number | 40838-34-4 | [1][2][3][4] |

| Molecular Formula | C₇H₇ClO₃ | [1][2] |

| Molecular Weight | 174.58 g/mol | [1] |

| Physical Form | Solid |

Melting Point Determination: A Gateway to Purity and Stability

While extensive searches of chemical databases and literature do not yield a publicly recorded experimental melting point for this compound, its solid physical form indicates that a distinct melting point can be experimentally determined.[5] The melting point is a critical parameter, providing a preliminary indication of purity and thermal stability. For a pure crystalline solid, the melting range is typically narrow, while impurities will broaden and depress this range.

Experimental Protocol for Melting Point Determination

The following protocol outlines the capillary melting point method, a standard and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry. Grind a small amount of the solid into a fine powder using a mortar and pestle. This ensures uniform heat distribution.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube, approximately 2-3 mm in height. Invert the tube and tap the sealed end gently on a hard surface to compact the sample at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This will inform the rate of heating for a more accurate measurement.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting range is T₁ - T₂.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures efficient and uniform heat transfer throughout the sample, leading to a more accurate and sharper melting range.

-

Slow Heating Rate: A slow heating rate (1-2°C/min) is crucial for allowing the temperature of the heating block and the sample to remain in thermal equilibrium, providing a precise measurement.

Visualization of Melting Point Determination Workflow

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: Guiding Formulation and Application

Experimental Protocol for a Qualitative Solubility Test

This protocol provides a straightforward method to quickly assess the solubility of the compound in a range of common laboratory solvents.

Principle: A small, pre-weighed amount of solute is added to a fixed volume of solvent. Dissolution is observed at ambient temperature and with gentle heating.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Test tubes and rack

-

Vortex mixer

-

Water bath

Procedure:

-

Preparation: Add approximately 10 mg of this compound to a series of labeled test tubes.

-

Solvent Addition: Add 1 mL of a selected solvent to each corresponding test tube.

-

Room Temperature Test: Vortex each tube for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all.

-

Heating Test: For samples that did not dissolve at room temperature, gently heat the test tube in a warm water bath (ca. 40-50°C) and vortex again. Record any changes in solubility.

Interpretation of Results:

-

Soluble: The entire solid dissolves.

-

Slightly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: No apparent dissolution of the solid.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

For drug development and process chemistry, quantitative solubility data is essential. The shake-flask method is a gold-standard technique for this purpose.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent over a set period. The concentration of the dissolved compound in the resulting saturated solution is then determined analytically.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to several vials containing a known volume of the desired solvent (e.g., phosphate-buffered saline for biological relevance, or an organic solvent for reaction chemistry). "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Causality Behind Experimental Choices:

-

Use of Excess Solid: Ensures that the solution becomes saturated, which is the definition of solubility.

-

Extended Equilibration Time: Allows the system to reach a thermodynamic equilibrium between the solid and dissolved states.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducible results.

-

HPLC Analysis: Provides a sensitive and accurate method for quantifying the concentration of the dissolved compound.

Visualization of Quantitative Solubility Workflow

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one

Introduction: The Versatility of a Kojic Acid-Derived Building Block

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one is a valuable synthetic intermediate derived from kojic acid, a natural product with a wide range of biological activities.[1][2][3] The primary utility of this compound lies in the reactivity of its chloromethyl group, which is susceptible to nucleophilic substitution.[4] This allows for the facile introduction of diverse functionalities, making it a key building block in medicinal chemistry and materials science for the synthesis of novel derivatives with potential applications as tyrosinase inhibitors, anticancer agents, and more.[3][5] The 4H-pyran-4-one core is a prevalent scaffold in numerous bioactive molecules, and its ability to chelate metals further enhances its appeal in drug design.[4] This document provides a comprehensive guide to performing nucleophilic substitution reactions on this substrate, including a mechanistic overview and detailed experimental protocols.

Mechanistic Considerations: A Tale of Two Pathways

The reaction of this compound with a nucleophile proceeds via a nucleophilic substitution mechanism. The chloromethyl group is attached to a carbon that is allylic to the double bond within the pyranone ring. This structural feature has important implications for the reaction mechanism, as it can potentially proceed through either an S(_N)1 or S(_N)2 pathway, or a combination thereof.[6][7]

-

The S(N)2 Pathway: This is a single-step, bimolecular reaction where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[8] This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[9] For primary halides like this compound, the S(_N)2 mechanism is often predominant due to the low steric hindrance at the reaction center.[6]

-

The S(_N)1 Pathway: This is a two-step, unimolecular reaction that begins with the slow departure of the leaving group to form a carbocation intermediate. This intermediate is then rapidly attacked by the nucleophile.[6] The allylic nature of the chloromethyl group can stabilize the resulting carbocation through resonance, making an S(_N)1 pathway more plausible than for a simple primary alkyl halide.[7] This pathway is favored by polar protic solvents, which can solvate both the carbocation and the leaving group, and by weaker nucleophiles.[6]

The choice of reaction conditions, particularly the solvent and the nature of the nucleophile, will significantly influence which mechanistic pathway is favored. For most applications involving strong nucleophiles like amines and thiols in polar aprotic solvents, the S(_N)2 mechanism is the most likely pathway.

Caption: Generalized S(_N)2 mechanism for the reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative amine and thiol nucleophiles.

Protocol 1: Synthesis of 2-((Diethylamino)methyl)-5-methoxy-4H-pyran-4-one

This protocol details the reaction with a secondary amine, diethylamine. A weak base, potassium carbonate, is used to neutralize the HCl formed during the reaction.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 174.57 | 1.0 | 174.6 mg |

| Diethylamine | 73.14 | 1.2 | 115 µL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |

| N,N-Dimethylformamide (DMF) | - | - | 5 mL |

| Ethyl Acetate | - | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Procedure:

-

To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (174.6 mg, 1.0 mmol) and potassium carbonate (276.4 mg, 2.0 mmol).

-

Add N,N-Dimethylformamide (5 mL) to the flask.

-

Stir the suspension at room temperature for 10 minutes.

-

Slowly add diethylamine (115 µL, 1.2 mmol) to the reaction mixture using a microsyringe.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a separatory funnel containing 20 mL of water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 2-((Benzylthio)methyl)-5-methoxy-4H-pyran-4-one

This protocol describes the reaction with a thiol, benzyl mercaptan. The reaction proceeds smoothly in the presence of a base in a polar aprotic solvent.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 174.57 | 1.0 | 174.6 mg |

| Benzyl Mercaptan | 124.21 | 1.1 | 129 µL |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |

| N,N-Dimethylformamide (DMF) | - | - | 5 mL |

| Ethyl Acetate | - | - | As needed |

| Water | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate | - | - | As needed |

Procedure:

-

In a 25 mL round-bottom flask, suspend this compound (174.6 mg, 1.0 mmol) and potassium carbonate (276.4 mg, 2.0 mmol) in DMF (5 mL).

-

Add benzyl mercaptan (129 µL, 1.1 mmol) to the suspension.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into 20 mL of water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine (2 x 15 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

-

Characterize the final product using appropriate analytical techniques (NMR, MS).

Caption: A generalized experimental workflow for the nucleophilic substitution.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the reaction time or gently heating the mixture (e.g., to 40-50 °C). Ensure all reagents are pure and dry, as moisture can deactivate the nucleophile or lead to side reactions.

-

Multiple Products: The formation of multiple products may indicate side reactions. Purification by column chromatography is crucial. If an S(_N)1 pathway is competing, consider switching to a more polar aprotic solvent to favor the S(_N)2 mechanism.

-

No Reaction: If no reaction occurs, the nucleophile may not be strong enough, or the base may be too weak. A stronger base, such as sodium hydride (use with caution), can be employed to deprotonate the nucleophile. Ensure the reaction is not being inhibited by impurities in the starting materials or solvent.

Conclusion

This compound is a versatile and reactive building block for the synthesis of a wide array of kojic acid derivatives. The protocols and guidelines presented here provide a solid foundation for researchers to successfully perform nucleophilic substitution reactions on this substrate. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, a diverse library of novel compounds can be accessed for further investigation in drug discovery and other scientific disciplines.

References

- 1. Synthesis of kojic acid derivatives as secondary binding site probes of D-amino acid oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of tyrosinase inhibitory kojic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxic Evaluation of Kojic Acid Derivatives with Inhibitory Activity on Melanogenesis in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 40838-34-4 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. dalalinstitute.com [dalalinstitute.com]

- 9. ocw.uci.edu [ocw.uci.edu]

Application Notes & Protocols: 2-(Chloromethyl)-5-methoxy-4H-pyran-4-one as a Versatile Precursor for Novel Heterocyclic Scaffolds

Abstract

2-(Chloromethyl)-5-methoxy-4H-pyran-4-one, a readily accessible derivative of kojic acid, represents a highly versatile and powerful building block in modern synthetic chemistry. Its unique structural features, namely a reactive electrophilic chloromethyl group and a pyranone ring susceptible to nucleophilic attack and rearrangement, provide multiple avenues for the construction of diverse and complex heterocyclic systems. This document provides detailed application notes and validated protocols for the synthesis of pyrazoles, pyridin-4-ones, and various C2-substituted pyranones, which are privileged scaffolds in medicinal chemistry and drug discovery. The methodologies are presented with in-depth mechanistic explanations, tabulated data, and clear visual workflows to enable researchers to effectively utilize this key intermediate in their synthetic programs.

Introduction: The Strategic Value of this compound

The 4H-pyran-4-one ring system is a common motif in a wide range of natural products and biologically active molecules. This compound, derived from the inexpensive and renewable feedstock kojic acid, has emerged as a particularly valuable starting material. Its utility stems from two primary reactive sites:

-

The C2-Chloromethyl Group: This primary alkyl chloride is an excellent electrophile, readily undergoing nucleophilic substitution (S_N2) reactions with a wide array of nucleophiles (N, S, O, etc.). This allows for the direct introduction of diverse functional groups while preserving the core pyranone structure.

-

The 4-Pyranone Ring: The endocyclic ether oxygen and the C4-carbonyl group make the ring susceptible to cleavage and rearrangement upon treatment with binucleophiles such as hydrazines, primary amines, and hydroxylamine. This powerful strategy allows for the transformation of the six-membered oxygen heterocycle into various five- and six-membered nitrogen-containing heterocyclic systems.

This guide details protocols that leverage both modes of reactivity to generate distinct families of heterocyclic compounds, providing a robust platform for library synthesis and lead optimization campaigns.

Synthetic Protocol I: Ring Transformation to Pyrazole Scaffolds

One of the most powerful applications of this pyranone is its conversion into 1,5-disubstituted pyrazoles. This transformation proceeds via a reaction with hydrazine derivatives, which act as binucleophiles to induce a ring-opening, condensation, and re-cyclization cascade. The resulting 3-hydroxy-5-(hydroxymethyl)pyrazole core is a valuable scaffold in its own right, with demonstrated applications in the development of inhibitors for enzymes like human glycogen synthase kinase-3β (GSK-3β).

Principle & Mechanistic Insight

The reaction is initiated by the nucleophilic attack of a hydrazine terminal nitrogen onto the C2 position of the pyranone ring, leading to ring opening. The intermediate subsequently undergoes intramolecular condensation between the second nitrogen of the hydrazine and the C4-carbonyl group of the pyranone backbone, followed by dehydration to yield the aromatic pyrazole ring. The original C5-methoxy group is cleaved during this process, and the chloromethyl group is hydrolyzed to a hydroxymethyl group under many reported reaction conditions, particularly in aqueous solvents.

Detailed Experimental Protocol: Synthesis of (1-phenyl-3-hydroxy-1H-pyrazol-5-yl)methanol

This protocol details the synthesis of a representative pyrazole derivative using phenylhydrazine hydrochloride.

Workflow Diagram: Pyrazole Synthesis

Caption: Workflow for the synthesis of pyrazole derivatives.

Materials & Equipment:

-

This compound (1.0 eq)

-

Phenylhydrazine hydrochloride (1.1 eq)

-

Ethanol (EtOH) and Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Standard glassware for filtration and work-up

-

TLC plates (silica gel 60 F254)

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.74 g, 10 mmol) in a mixture of ethanol and water (4:1, 50 mL).

-

Reagent Addition: Add phenylhydrazine hydrochloride (e.g., 1.59 g, 11 mmol) to the solution.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 85 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (1:1). The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

-

Drying: Dry the purified solid under vacuum at 40-50 °C to a constant weight. The product, (1-phenyl-3-hydroxy-1H-pyrazol-5-yl)methanol, is typically obtained as a white or off-white solid.

Data Summary & Substrate Scope

This reaction is robust and accommodates a variety of substituted hydrazines.

| Entry | Hydrazine Derivative | Typical Yield | Ref. |

| 1 | Phenylhydrazine HCl | 85-95% | |

| 2 | 4-Fluorophenylhydrazine HCl | 80-90% | |

| 3 | 4-Chlorophenylhydrazine HCl | 82-93% | |

| 4 | Hydrazine Hydrate* | 75-85% |

*Note: Using unsubstituted hydrazine hydrate results in a non-arylated pyrazole.

Synthetic Protocol II: Ring Transformation to Pyridin-4-one Scaffolds

The conversion of the pyranone ring into a pyridin-4-one core is a fundamental transformation that replaces the endocyclic oxygen with a nitrogen atom. This is achieved by reacting the starting material with ammonia or primary amines. The resulting 5-methoxy-pyridin-4-one scaffold is a key structural motif in various biologically active compounds.

Detailed Experimental Protocol: Synthesis of 2-(Chloromethyl)-5-methoxy-1-methylpyridin-4(1H)-one

Reaction Scheme: Pyridin-4-one Formation

Caption: General scheme for pyridin-4-one synthesis.

Materials & Equipment:

-

This compound (1.0 eq)

-

Aqueous methylamine solution (40 wt. %, ~5-10 eq)

-

Erlenmeyer flask

-

Magnetic stirrer

Step-by-Step Procedure:

-

Reaction Setup: In a 50 mL Erlenmeyer flask, suspend this compound (e.g., 1.0 g, 5.73 mmol) in water (10 mL).

-

Reagent Addition: To this suspension, add an excess of aqueous methylamine solution (e.g., 5.0 mL, ~8 eq) dropwise at room temperature with stirring. The suspension will gradually dissolve.

-

Reaction: Seal the flask and stir the homogenous solution at room temperature for 24 hours.

-

Monitoring: Monitor the reaction by TLC (Dichloromethane/Methanol, 95:5) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess water and methylamine.

-

Purification: The crude residue can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the final product as a solid.

Synthetic Protocol III: Nucleophilic Substitution at the C2-Methyl Group

When milder, non-binucleophilic reagents are used, the pyranone ring remains intact, and substitution occurs exclusively at the chloromethyl side chain. This approach is ideal for introducing specific functionalities and building more complex molecules from the pyranone core.

Principle & Mechanistic Insight

These reactions follow a classic S_N2 mechanism. The carbon of the chloromethyl group is electrophilic, and the chloride ion is a good leaving group. A wide range of soft nucleophiles can displace the chloride to form new C-N, C-S, or C-O bonds. This method preserves the valuable pyranone pharmacophore while allowing for extensive peripheral functionalization.

Detailed Experimental Protocol: Synthesis of 2-(Azidomethyl)-5-methoxy-4H-pyran-4-one

The synthesis of the azidomethyl derivative is particularly strategic, as the azide group serves as a versatile handle for further chemistry, most notably in "click" reactions (Huisgen cycloadditions) to form triazoles.

Workflow Diagram: S_N2 Substitution

Caption: Workflow for S_N2 azidation of the C2-methyl group.

Materials & Equipment:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃, 1.5 eq)

-

Acetone and Deionized Water

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator and separatory funnel

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound (e.g., 2.0 g, 11.46 mmol) in a mixture of acetone (30 mL) and water (10 mL) in a 100 mL round-bottom flask.

-

Reagent Addition: Add sodium azide (e.g., 1.12 g, 17.2 mmol) in one portion. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).

-

Reaction: Stir the mixture vigorously at room temperature for 12-18 hours.

-

Monitoring: Monitor the reaction by TLC (Ethyl Acetate/Hexane, 1:1). The product will have a different R_f value than the starting material.

-

Work-up: After completion, remove the acetone from the reaction mixture using a rotary evaporator.

-

Extraction: Add water (20 mL) to the remaining aqueous residue and extract the product with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, wash with saturated brine solution (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the azido product, typically as a pale yellow oil or solid.

Data Summary & Nucleophile Scope

The S_N2 reaction is broadly applicable to a range of nucleophiles.

| Entry | Nucleophile | Reagent | Solvent | Typical Yield | Ref. |

| 1 | Azide | Sodium Azide | Acetone/H₂O | >95% | |

| 2 | Thiophenol | Thiophenol / K₂CO₃ | Acetonitrile | 85-95% | |